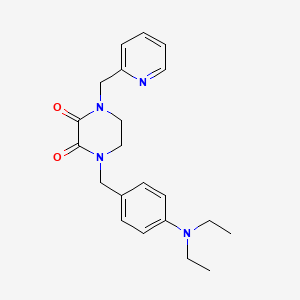
2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)-: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazinedione core, which is substituted with a diethylamino phenyl group and a pyridinylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Substitution Reactions: The diethylamino phenyl group and the pyridinylmethyl group are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- may involve the use of large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Strong bases (e.g., sodium hydride) in polar aprotic solvents (e.g., DMF, DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications:
作用機序
The mechanism of action of 2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
類似化合物との比較
Similar Compounds
2,3-Piperazinedione, 1-((4-(dimethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)-: Similar structure but with dimethylamino group instead of diethylamino group.
2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(3-pyridinylmethyl)-: Similar structure but with a different position of the pyridinylmethyl group.
Uniqueness
The uniqueness of 2,3-Piperazinedione, 1-((4-(diethylamino)phenyl)methyl)-4-(2-pyridinylmethyl)- lies in its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to similar compounds. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
CAS番号 |
77917-85-2 |
|---|---|
分子式 |
C21H26N4O2 |
分子量 |
366.5 g/mol |
IUPAC名 |
1-[[4-(diethylamino)phenyl]methyl]-4-(pyridin-2-ylmethyl)piperazine-2,3-dione |
InChI |
InChI=1S/C21H26N4O2/c1-3-23(4-2)19-10-8-17(9-11-19)15-24-13-14-25(21(27)20(24)26)16-18-7-5-6-12-22-18/h5-12H,3-4,13-16H2,1-2H3 |
InChIキー |
FPIDXEXPTVKRGD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(C(=O)C2=O)CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


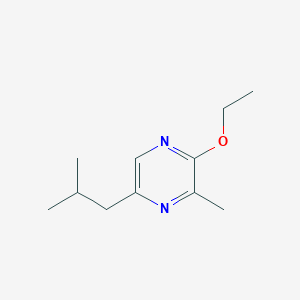

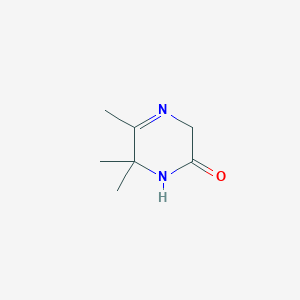

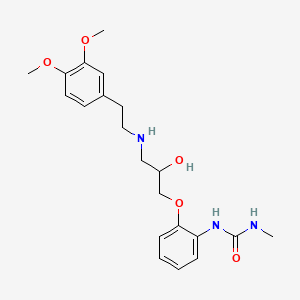

![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
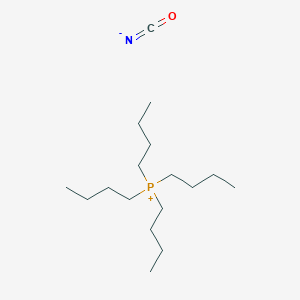

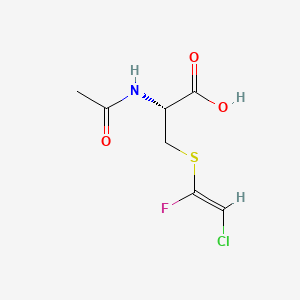

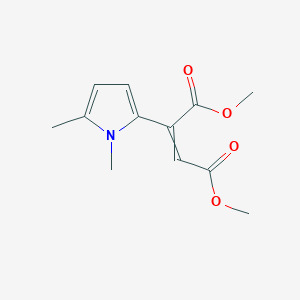
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)

